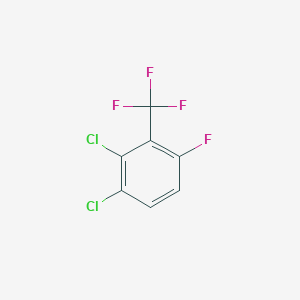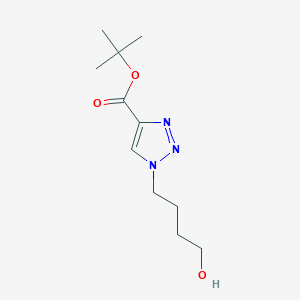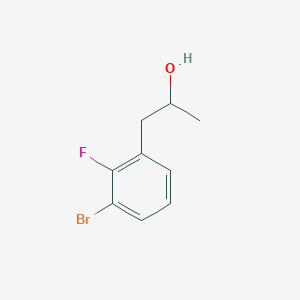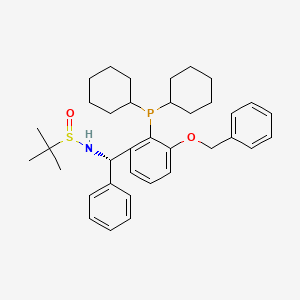![molecular formula C15H13NO2 B12088647 Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- is an organic compound with the molecular formula C15H13NO2 This compound features a phenol group attached to a 4,5-dihydro-4-phenyl-2-oxazolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazoline Ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazoline ring.
Phenol Attachment: The phenol group can be introduced through a substitution reaction, where the oxazoline intermediate reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxazoline ring to an oxazolidine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Oxazolidines
Substitution: Nitro, sulfonyl, or halogenated phenol derivatives
Aplicaciones Científicas De Investigación
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the oxazoline ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- can be compared with other similar compounds such as:
Phenol, 2-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-: The enantiomer of the compound, which may have different biological activities due to stereochemistry.
Phenol, 2-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]-: A similar compound with a methyl group instead of a phenyl group, which can affect its chemical reactivity and biological properties.
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]-: A compound with a thiazole ring instead of an oxazoline ring, which can lead to different chemical and biological behaviors.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m1/s1 |
Clave InChI |
IZKPOGDNFMTRFD-CYBMUJFWSA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)


![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)




![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)





